Molecular Weight Enhancement vs. 2,4-Dimethylpentan-1-amine: 24.3% Greater Mass
The target compound (C9H21N, MW 143.27 g·mol⁻¹) possesses a molecular weight 24.3% greater than the most structurally analogous C7 comparator, 2,4-dimethylpentan-1-amine (C7H17N, MW 115.22 g·mol⁻¹) [1]. This mass increment arises from the additional ethyl substituent and an extra methylene unit in the backbone. In the context of fragment-based drug discovery or building-block procurement, this higher MW translates to a larger scaffold for downstream functionalization and altered pharmacokinetic predictor values (e.g., lower molar dose requirement for a given mass-based dose).
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 143.27 g·mol⁻¹ (C9H21N) |
| Comparator Or Baseline | 2,4-Dimethylpentan-1-amine: 115.22 g·mol⁻¹ (C7H17N) |
| Quantified Difference | Absolute difference: +28.05 g·mol⁻¹; relative difference: +24.3% |
| Conditions | Calculated from molecular formula; data sourced from Chemsrc and ChemicalBook [1] |
Why This Matters
A 24% higher molecular weight directly impacts molar-based calculations in synthesis, dosing in pharmacological studies, and the physicochemical property window of derived amides or sulfonamides.
- [1] Chemsrc. 2248321-02-8 – 3-Ethyl-2,4-dimethylpentan-1-amine. Molecular weight: 143.27. Retrieved from https://m.chemsrc.com/baike/3127896.html (accessed 2026-04-27). View Source
